molecular formula C3H8N2O2 B3077339 (R)-2-Amino-3-hydroxypropanamide CAS No. 104714-52-5

(R)-2-Amino-3-hydroxypropanamide

Cat. No. B3077339
CAS RN: 104714-52-5
M. Wt: 104.11 g/mol
InChI Key: MGOGKPMIZGEGOZ-UWTATZPHSA-N
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Description

(R)-2-Amino-3-hydroxypropanamide, also known as L-Serineamide or L-Serine amide, is an organic compound with the chemical formula C3H8N2O2. It is a derivative of the amino acid L-serine and is often used in scientific research due to its unique properties.

Scientific Research Applications

Neuroprotection

D-Serinamide has been suggested to have potential neuroprotective effects . It is an indispensable neurotrophic factor and a precursor for neurotransmitters . Its metabolic products have been shown to be essential not only for cell proliferation but also for neuronal development and specific functions in the brain . It regulates the release of several cytokines in the brain under some neuropathological conditions to recover cognitive function, improve cerebral blood flow, inhibit inflammation, promote remyelination and exert other neuroprotective effects on neurological injury .

Treatment of Neurological Diseases

D-Serinamide has been used to treat epilepsy, schizophrenia, psychosis, and Alzheimer’s Disease as well as other neurological diseases . The therapeutic effects of D-Serinamide generally support the safety of D-Serinamide .

Enzyme-Catalyzed Reactions

D-Serinamide functions as a substrate in enzyme-catalyzed reactions . It plays a crucial role in various biochemical processes.

Biochemical Studies

D-Serinamide is used as a reagent in biochemical studies . It helps in understanding the structure and function of various biological molecules and systems.

Structural and Functional Exploration

D-Serinamide is used as a probe for structural and functional exploration . It aids in the investigation of the structure-function relationship of various biological molecules and systems.

Cell Proliferation

D-Serinamide is synthesized by glial cells and is an important glial cell-derived neurotrophic factor . Its synthesis in the human body maintains nitrogen balance without food intake . It is needed for cell proliferation .

Mechanism of Action

Target of Action

D-Serinamide, also known as ®-2-Amino-3-hydroxypropanamide or d-serine amide, is a derivative of the amino acid serine . A small part of the serine metabolized in the human body is transformed into D-serine by serine racemase under the activation of pyridoxal-5-phosphate as a coenzyme D-serine, from which d-serinamide is derived, is known to interact with the nmda (n-methyl-d-aspartate) receptor, a type of glutamate receptor .

Mode of Action

It’s known that d-serine, the parent compound, acts as a co-agonist at the glycine site of the nmda receptor This interaction enhances the receptor’s response to glutamate, the primary excitatory neurotransmitter in the brain

Biochemical Pathways

D-Serinamide might be involved in the serine metabolic pathway. In this pathway, L-serine is converted into D-serine by the enzyme serine racemase . D-serine can then be further metabolized by D-amino acid oxidase (DAAO), an enzyme that catalyzes the oxidative deamination of D-amino acids . The involvement of D-Serinamide in these pathways and its downstream effects need further investigation.

Pharmacokinetics

Studies on d-serine, the parent compound, suggest that daao plays a significant role in its clearance from the systemic circulation . In DAAO knockout mice, plasma D-serine levels were sustained over a longer period compared to wild-type mice . This suggests that a potent DAAO inhibitor with a longer half-life could potentially maintain high plasma D-serine levels over a sustained period.

Result of Action

D-serine, the parent compound, is known to enhance the activity of the nmda receptor, which plays a crucial role in synaptic plasticity, a cellular mechanism for learning and memory

Action Environment

The action of D-Serinamide might be influenced by various environmental factors. For instance, the activity of DAAO, which metabolizes D-serine, can be affected by pH, temperature, and the presence of cofactors . These factors could potentially influence the action, efficacy, and stability of D-Serinamide.

properties

IUPAC Name

(2R)-2-amino-3-hydroxypropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8N2O2/c4-2(1-6)3(5)7/h2,6H,1,4H2,(H2,5,7)/t2-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGOGKPMIZGEGOZ-UWTATZPHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)N)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H](C(=O)N)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

104.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-Amino-3-hydroxypropanamide

CAS RN

104714-52-5
Record name Serinamide, D-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104714525
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SERINAMIDE, D-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L3Z62CU023
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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